![molecular formula C20H15ClN4O B10778106 3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an amino(iminio)methyl group, a chloro substituent, and a biphenyl moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
相似化合物的比较
Similar Compounds
3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-methoxy-1,1’-biphenyl-2-olate: Similar structure with an indole moiety instead of benzimidazole.
3-{5-[Ammonio(imino)methyl]-6-chloro-1H-benzimidazol-2-yl}-2-biphenylolate: Similar structure with slight variations in the substituents.
Uniqueness
The uniqueness of 3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1’-biphenyl-2-olate lies in its specific combination of functional groups and its potential biological activities. The presence of the chloro substituent and the amino(iminio)methyl group contributes to its distinct chemical reactivity and biological properties.
属性
分子式 |
C20H15ClN4O |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
6-chloro-2-(2-hydroxy-3-phenylphenyl)-1H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H15ClN4O/c21-15-10-17-16(9-14(15)19(22)23)24-20(25-17)13-8-4-7-12(18(13)26)11-5-2-1-3-6-11/h1-10,26H,(H3,22,23)(H,24,25) |
InChI 键 |
RPGVMAPDADAHPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



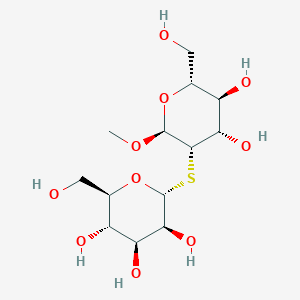

![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid](/img/structure/B10778054.png)
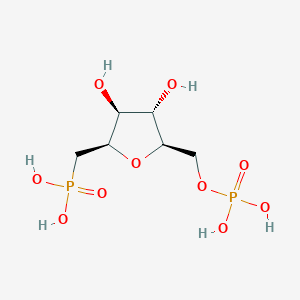
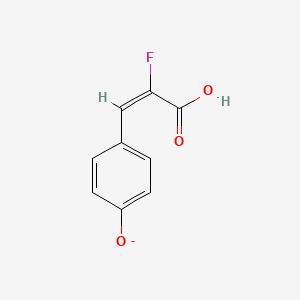
![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)

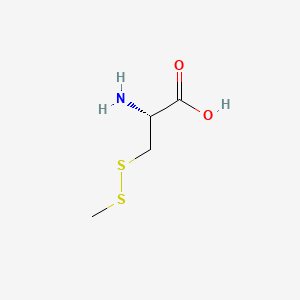
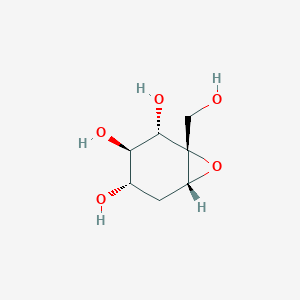
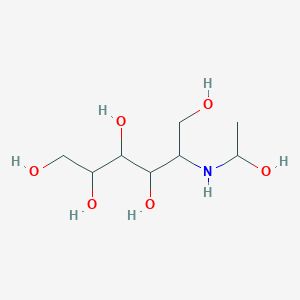
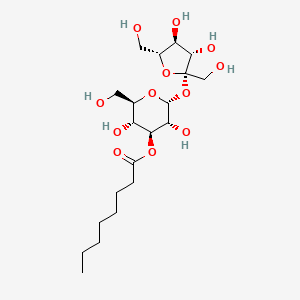
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
